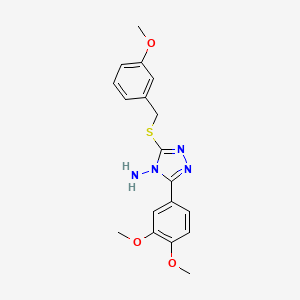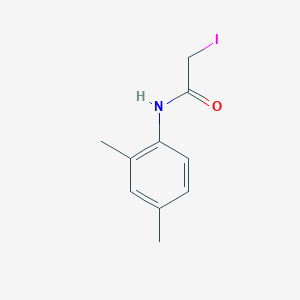![molecular formula C29H21BrN6OS2 B12036120 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide CAS No. 618432-37-4](/img/structure/B12036120.png)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide is a complex organic compound that features a combination of bromophenyl, pyridinyl, triazolyl, sulfanyl, benzothiazolyl, and phenyl groups
Preparation Methods
The synthesis of 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the bromophenyl and pyridinyl groups: These can be incorporated through substitution reactions using brominated and pyridinyl precursors.
Formation of the sulfanyl linkage: This step often involves thiolation reactions using thiol reagents.
Assembly of the final compound: The final step involves coupling the benzothiazolyl and phenyl groups to the triazole core under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridinyl groups could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide include other triazole-based compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole core and can have similar biological activities.
Benzothiazole derivatives: Compounds with the benzothiazole moiety can exhibit similar properties in materials science and medicinal chemistry.
Pyridine derivatives: These compounds are widely used in various fields due to their versatile chemical properties.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to unique properties and applications not found in simpler compounds.
Properties
CAS No. |
618432-37-4 |
|---|---|
Molecular Formula |
C29H21BrN6OS2 |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C29H21BrN6OS2/c1-18-2-11-24-25(16-18)39-28(33-24)20-3-7-22(8-4-20)32-26(37)17-38-29-35-34-27(19-12-14-31-15-13-19)36(29)23-9-5-21(30)6-10-23/h2-16H,17H2,1H3,(H,32,37) |
InChI Key |
JPXYCIQFBIXMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Br)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12036040.png)
![N-(2,6-dimethylphenyl)-2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B12036043.png)
![4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12036050.png)

![2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12036073.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12036080.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12036083.png)
![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12036087.png)
![5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12036092.png)


![N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12036104.png)

![[4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12036123.png)
